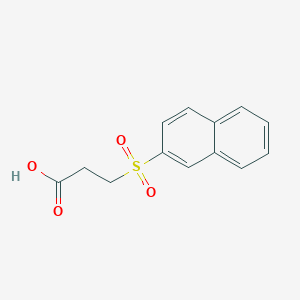
3-(2-Naphthylsulfonyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Naphthylsulfonyl)propanoic acid is a chemical compound used for proteomics research . It has a molecular formula of C13H12O4S and a molecular weight of 264.30 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that it has a molecular weight of 264.30 , but other properties such as melting point, boiling point, and density are not specified.Aplicaciones Científicas De Investigación
Antiviral Potential and Synthesis Methods
Research highlights the antiviral capabilities of compounds derived from naphthylsulfonyl units. In a study by Naidu et al., polyethyleneglycol bound sulfonic acid was used as a catalyst in the synthesis of compounds with significant antiviral activity against tobacco mosaic virus, showcasing the potential of naphthylsulfonyl derivatives in antiviral applications (Naidu et al., 2012).
Catalysis and Green Chemistry
Ionic liquids containing sulfonic acid groups have been developed as efficient, green catalysts for synthesizing naphthol derivatives, demonstrating the role of naphthylsulfonyl-based compounds in promoting environmentally friendly chemical reactions. Zare et al. described the use of a novel ionic liquid for the preparation of 1-carbamatoalkyl-2-naphthols and 1-amidoalkyl-2-naphthols under solvent-free conditions, highlighting the utility of sulfonic acid derivatives in catalysis (Zare et al., 2012).
Environmental Applications
In the environmental sector, sulfonic acid derivatives have been used for wastewater treatment. Zhu et al. explored the use of ferrous ion-peroxide oxidation for treating wastewater from the manufacturing process of 1-amino-8-naphthol-3,6-disulfonic acid, an example of a naphthylsulfonyl-related compound, demonstrating its effectiveness in removing organic pollutants (Zhu et al., 1996).
Material Science and Polymer Research
In material science, naphthylsulfonyl derivatives have been integrated into polymers for various applications. For instance, Zhou et al. developed a method for synthesizing sulfonated naphthols via C–H bond functionalization with sulfur dioxide insertion, opening new pathways for creating functional materials with specific properties (Zhou et al., 2018).
Direcciones Futuras
The future directions of research involving 3-(2-Naphthylsulfonyl)propanoic acid are not specified in the available resources. Given its use in proteomics research , it could potentially be involved in studies investigating protein structure and function, but this would depend on the specific research questions being addressed.
Propiedades
IUPAC Name |
3-naphthalen-2-ylsulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c14-13(15)7-8-18(16,17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQPWIOAFNQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32385-30-1 |
Source


|
| Record name | 3-(naphthalene-2-sulfonyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)
![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)






![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)

